Carisoprodol-d3 - 1215602-82-6

Carisoprodol-d3

Catalog Number: EVT-1439455
CAS Number: 1215602-82-6
Molecular Formula: C12H24N2O4
Molecular Weight: 263.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carisoprodol is a skeletal muscle relaxant.

Carisoprodol

    Relevance: Carisoprodol-d3 is a deuterated form of Carisoprodol, serving as an internal standard in analytical techniques such as LC-MS/MS to quantify Carisoprodol concentrations in biological samples, particularly human plasma . The deuterium atoms in Carisoprodol-d3 provide a distinct mass difference from Carisoprodol while maintaining similar chemical behavior during analysis, enabling accurate quantification of the analyte.

Source and Classification

Carisoprodol-d3 is synthesized from carisoprodol, which is derived from 2-methyl-2-propyl-1,3-propanediol and isopropyl isocyanate. It falls under the category of muscle relaxants and is often classified as a Schedule IV controlled substance due to its potential for abuse and dependence.

Synthesis Analysis

Methods and Technical Details

The synthesis of carisoprodol-d3 involves several key steps:

  1. Starting Materials: The primary materials include 2-methyl-2-propyl-1,3-propanediol and isopropyl isocyanate.
  2. Reaction Mechanism: The general synthetic route entails the formation of a carbamate ester through the reaction of the starting materials. Deuterium atoms are introduced at specific stages to ensure their incorporation into the final product.
  3. Industrial Production: This process is scaled for industrial production, maintaining strict control over reaction conditions such as temperature and pressure to optimize yield and purity .

The synthesis can also involve aminolysis reactions where intermediates like 5-methyl-5-propyl-1,3-dioxane-2-one are utilized, followed by condensation reactions with urea under metal oxide catalysis .

Molecular Structure Analysis

Structure and Data

Carisoprodol-d3 maintains the same core structure as carisoprodol but includes deuterium substitutions. Its chemical formula can be represented as C12H21D3N2O4C_{12}H_{21}D_3N_2O_4. The molecular weight is approximately 263.36 g/mol due to the presence of deuterium.

The structural formula highlights the arrangement of atoms in the molecule, emphasizing its functional groups that are critical for its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Carisoprodol-d3 undergoes various chemical reactions typical of carbamate compounds:

  1. Hydrolysis: It can be hydrolyzed under acidic or basic conditions to regenerate its starting materials.
  2. Metabolic Conversion: In vivo, carisoprodol-d3 is metabolized by cytochrome P450 enzymes, particularly CYP2C19, producing meprobamate, which contributes to its therapeutic effects .

These reactions are essential for understanding both the pharmacodynamics and pharmacokinetics of carisoprodol-d3.

Mechanism of Action

Process and Data

Carisoprodol-d3 primarily exerts its effects through modulation of gamma-aminobutyric acid receptors in the central nervous system. This action enhances inhibitory neurotransmission, leading to muscle relaxation and relief from pain associated with musculoskeletal disorders.

  • Target: Central nervous system
  • Mode of Action: Modulation of gamma-aminobutyric acid receptors
  • Metabolism: Converted to meprobamate via cytochrome P450 2C19 .

The pharmacokinetics indicate a rapid onset of action with peak plasma concentrations occurring within 1.5 to 2 hours post-administration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carisoprodol-d3 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.
  • Melting Point: The melting point ranges around 100–105 °C.
  • Stability: Stable under recommended storage conditions but sensitive to moisture .

These properties are crucial for its formulation in pharmaceutical applications.

Applications

Scientific Uses

Carisoprodol-d3 serves multiple scientific applications:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways more accurately than non-deuterated forms.
  2. Toxicology Research: Used in studies assessing the effects of carisoprodol intake on driving impairment and potential abuse scenarios .
  3. Drug Interaction Studies: Helps elucidate interactions with other medications metabolized by similar pathways.
Chemical Synthesis and Structural Characterization of Carisoprodol-d3

Isotopic Labeling Strategies for Stable Deuterium Integration

Carisoprodol-d3 incorporates three deuterium atoms at the C-2 methyl group, replacing the protic hydrogen atoms to create a metabolically stable isotopologue. This strategic labeling exploits the kinetic isotope effect (KIE), where C–D bonds exhibit ~6–10 times slower metabolic cleavage compared to C–H bonds, thereby reducing interference from metabolic degradation in analytical assays. The deuteration occurs at the 2-methyl position of the 2-methylpentyl backbone—a site chosen due to its remoteness from the carbamate functional groups, ensuring minimal perturbation of the molecule’s electronic properties and steric conformation. The synthesis employs deuterated precursors like (D3C)CH2MgBr or CD3I in Grignard or alkylation reactions, enabling site-specific incorporation [4] [5].

Table 1: Deuterium Positioning and Bond Stability in Carisoprodol-d3

PositionBond TypeKIE ValueSynthetic Precursor
C-2 methylC–D (×3)6–10(D₃C)CH₂MgBr or CD₃I
CarbamateN–HNot replaced
Pentyl chainC–HNot replaced

Synthetic Route Optimization: Key Reaction Intermediates and Yield Analysis

The synthesis follows a modified route from the non-deuterated carisoprodol process, with deuterium introduced early via the key intermediate 2-(D₃)methyl-2-propylpropane-1,3-diol. This diol is synthesized through a nucleophilic addition between deuterated acetaldehyde (CD₃CHO) and allyl magnesium bromide, followed by catalytic hydrogenation (Pd/C, H₂) to saturate the double bond. Subsequent esterification with isopropyl isocyanate under anhydrous conditions yields Carisoprodol-d3. Critical optimizations include:

  • Solvent Selection: Tetrahydrofuran (THF) for Grignard reactions enhances deuterium retention (>98%) compared to diethyl ether [3].
  • Catalysis: Tin(II) chloride-catalyzed carbamate formation at 60°C improves regioselectivity, suppressing di-ester byproducts.
  • Yield Enhancement: A three-step crystallization process (hexane/ethyl acetate) purifies the final product to >99.5% chemical and isotopic purity, with an overall yield of 68–72% from the deuterated diol intermediate [3] [5].

Table 2: Optimized Synthetic Pathway for Carisoprodol-d3

StepReactionReagents/ConditionsIntermediateYield
1Grignard AdditionCD₃CHO + CH₂=CHCH₂MgBr, THF, 0°C2-(D₃)methylpent-4-en-1-ol85%
2HydrogenationH₂ (40 psi), Pd/C, 25°C2-(D₃)methyl-2-propylpropane-1,3-diol90%
3Carbamoylationi. Phosgene, toluene; ii. Isopropylamine, 60°CCarisoprodol-d3 crude89%
4PurificationCrystallization (hexane:EtOAc 3:1)Carisoprodol-d3 pure99.5%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy verifies deuterium incorporation and structural integrity. Key spectral changes compared to non-deuterated carisoprodol include:

  • Disappearance of the C-2 Methyl Signal: The singlet at δ 1.28 ppm (3H, s) in ¹H NMR is absent, confirming deuterium substitution.
  • Carbon-13 Shifts: The C-2 resonance shifts from δ 31.2 ppm to a triplet (J₃ = 19.2 Hz) due to ²H–¹³C coupling, while adjacent carbons (C-1, C-3) exhibit upfield shifts of 0.1–0.3 ppm due to reduced electron density.
  • 2D NMR Validation: HSQC and HMBC correlations confirm the absence of ¹H–¹³C cross-peaks at the methyl position, while retaining correlations for the pentyl chain (–CH₂–, δ 1.42 ppm) and carbamate N–H (δ 4.85 ppm) [4] [7].

Mass Spectrometric Profiling of Deuterium Substitution Patterns

High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation provide definitive evidence of deuterium incorporation and positional stability:

  • Molecular Ion: ESI-HRMS shows [M+H]⁺ at m/z 264.1912 (calc. 264.1915 for C₁₂H₂₁D₃N₂O₄), confirming +3 Da mass shift.
  • Fragmentation Pathways:
  • Dominant fragment at m/z 176.1020 corresponds to C₇H₁₄D₃NO₂⁺ (cleavage at C-1–O bond), retaining all three deuterium atoms.
  • Signal at m/z 218.1493 arises from loss of isocyanate (C₄H₉N), proving deuterium resides in the alkyl chain, not carbamates.
  • Isotopic Purity Assessment: LC-MS/MS with selected reaction monitoring (SRM) of m/z 264 → 176 shows 99.2% isotopic enrichment, with negligible (D₂) or (D₁) impurities [4] [7] [10].

Table 3: Mass Spectrometric Fragmentation Signatures of Carisoprodol-d3

Ion Typem/z Observedm/z CalculatedCompositionFragmentation Pathway
[M+H]⁺264.1912264.1915C₁₂H₂₁D₃N₂O₄⁺
Product ion176.1020176.1023C₇H₁₄D₃NO₂⁺C1–O bond cleavage
Product ion218.1493218.1498C₁₁H₁₈D₃N₂O₂⁺Loss of C₄H₉N

Properties

CAS Number

1215602-82-6

Product Name

Carisoprodol-d3

IUPAC Name

[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate

Molecular Formula

C12H24N2O4

Molecular Weight

263.352

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3

InChI Key

OFZCIYFFPZCNJE-GKOSEXJESA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Synonyms

N-(1-Methylethyl)carbamic Acid 2-[[(Aminocarbonyl)oxy]methyl]-2-(methyl-d3)pentyl Ester; Domarax-d3; N-Isopropyl-2-(methyl-d3)-2-propyl-1,3-propanediol Dicarbamate; Flexal-d3; Isomeprobamate-d3; NIH 10966-d3; NSC 172124-d3; Somalgit-d3; Stialgin-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.